molecular formula C6H6N4 B1334609 4-Amino-6-methylpyrimidine-5-carbonitrile CAS No. 76574-44-2

4-Amino-6-methylpyrimidine-5-carbonitrile

Cat. No. B1334609
CAS RN: 76574-44-2
M. Wt: 134.14 g/mol
InChI Key: HFTQOHMFCTUMHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives . Similarly, a catalyst-free grinding method has been developed for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which suggests that 4-Amino-6-methylpyrimidine-5-carbonitrile could potentially be synthesized using similar solvent-free or catalyst-free techniques . Additionally, one-step synthesis procedures have been reported for related compounds, indicating that efficient synthesis routes may be available for 4-Amino-6-methylpyrimidine-5-carbonitrile as well .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic data and elemental analyses . Density functional theory (DFT) studies have been conducted to explore the reaction mechanisms and optimize the structure of intermediates for related compounds . X-ray diffraction has been used to establish the crystal structure of certain pyrimidine derivatives, which could be applicable to the analysis of 4-Amino-6-methylpyrimidine-5-carbonitrile .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, reactions with triethyl orthoformate, hydrazine hydrate, and other reagents have been used to synthesize new oxopyrazolinylpyridines and related pyridopyrimidines . The reactivity of these compounds suggests that 4-Amino-6-methylpyrimidine-5-carbonitrile may also participate in diverse chemical reactions, potentially leading to novel derivatives with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the corrosion inhibition efficiency of synthesized pyridine derivatives was found to increase with the concentration of the derivatives . In silico analysis has been used to predict the pharmacological properties of 4-aminopyrimidine-5-carbonitriles, and some derivatives have shown potent inhibitory activity against cancer cell lines . These findings suggest that 4-Amino-6-methylpyrimidine-5-carbonitrile may also exhibit significant biological activities, which could be explored further in pharmacological studies.

Scientific Research Applications

Synthesis Processes and Intermediates

  • 4-Amino-6-methylpyrimidine-5-carbonitrile is used in scalable synthesis processes. For instance, Zhao, Ma, and Chen (2012) developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 (Zhao, Ma, & Chen, 2012).

Pharmaceutical and Biological Applications

  • The compound plays a role in the synthesis of pharmacologically active molecules. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, evaluating their antibacterial activity (Rostamizadeh et al., 2013).

Microwave-Assisted Synthesis

  • Karati, Mahadik, and Kumar (2022) utilized this compound in microwave-assisted synthesis of Schiff base congeners, highlighting its role in green chemistry and its potential in various pharmacological activities (Karati, Mahadik, & Kumar, 2022).

Corrosion Inhibition

  • In materials science, 4-amino-6-methylpyrimidine-5-carbonitrile derivatives have been investigated for their role in corrosion inhibition. Yadav et al. (2016) examined pyranopyrazole derivatives, including a derivative of this compound, as inhibitors for mild steel corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial and Antitubercular Agents

  • Bhat and Begum (2021) synthesized derivatives of 4-amino-6-methylpyrimidine-5-carbonitrile, assessing their antimicrobial activity, and examined their interaction with bacterial proteins through molecular docking (Bhat & Begum, 2021).
  • Kapadiya et al. (2022) prepared derivatives of this compound to test against Mycobacterium tuberculosis, showing potential as antitubercular agents (Kapadiya, Kavadia, Khedkar, Dholaria, Jivani, & Khunt, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The signal word is “Warning” and the hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements are P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-6-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5(2-7)6(8)10-3-9-4/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQOHMFCTUMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383163
Record name 4-amino-6-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methylpyrimidine-5-carbonitrile

CAS RN

76574-44-2
Record name 4-Amino-6-methyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76574-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-6-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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